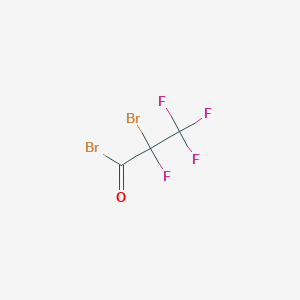

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide

描述

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a chemical compound with the molecular formula C3Br2F4O. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of trifluoropropene with bromine under controlled conditions. The process can be summarized as follows:

Addition of Bromine: Bromine is added to a reactor and stirred while maintaining the temperature between 20°C and 100°C.

Introduction of Trifluoropropene: Trifluoropropene is introduced into the reactor under illumination conditions, leading to the formation of 2,3-dibromo-1,1,1-trifluoropropane.

Conversion to Final Product: The 2,3-dibromo-1,1,1-trifluoropropane is then reacted with an alkali solution and a phase-transfer catalyst, followed by heating and rectification to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.

化学反应分析

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.

Addition Reactions: The compound can participate in addition reactions with other molecules, forming new chemical bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkali solutions, phase-transfer catalysts, and other nucleophiles. Reaction conditions typically involve controlled temperatures and, in some cases, illumination to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include various fluorinated organic compounds and derivatives with different functional groups.

科学研究应用

Organic Synthesis

One of the primary applications of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is in organic synthesis. It serves as an important reagent for introducing fluorinated groups into organic molecules. Fluorinated compounds often exhibit unique biological and physical properties that make them valuable in pharmaceuticals and agrochemicals.

Key Reactions:

- Fluorination Reactions : The compound can be used to synthesize various fluorinated derivatives through nucleophilic substitution reactions.

- Formation of Fluoroacyl Compounds : It can facilitate the formation of fluoroacyl compounds that are crucial in medicinal chemistry.

Medicinal Chemistry

The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability and bioactivity. Research shows that compounds containing fluorinated acyl groups often demonstrate improved pharmacokinetic properties.

Case Study Example :

In a study conducted on a series of fluorinated ketones derived from this compound, researchers observed significant increases in anti-inflammatory activity compared to their non-fluorinated counterparts. This study highlighted the potential of fluorinated acyl compounds in developing new therapeutic agents.

Data Tables

To summarize the applications and findings related to this compound:

| Application Area | Description | Observed Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for fluorination reactions | Introduces unique properties in compounds |

| Medicinal Chemistry | Enhances drug stability and bioactivity | Improved pharmacokinetics |

| Agrochemicals | Development of fluorinated pesticides | Increased efficacy against pests |

Fluorinated Compound Research

Research on fluorinated compounds has expanded significantly due to their unique properties. The use of this compound in synthesizing these compounds has been pivotal.

Notable Findings :

- Fluorinated compounds often exhibit higher lipophilicity and lower volatility.

- Enhanced binding affinity to biological targets due to the strong electronegative nature of fluorine.

作用机制

The mechanism of action of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide involves its reactivity with nucleophiles and other chemical species. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but lacks the additional bromine atom present in 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide.

2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride: This compound is similar but contains a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable in various chemical reactions and applications, particularly in the synthesis of fluorinated compounds.

生物活性

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is an acyl halide characterized by a high fluorine content, which significantly influences its chemical properties and potential biological activities. Understanding its biological activity is essential for evaluating its applications in organic synthesis and potential pharmacological uses.

The molecular formula of this compound is C_4H_BrF_4O, with a molecular weight of approximately 208.94 g/mol. Its structure includes a bromine atom attached to the carbonyl carbon and multiple fluorine atoms that enhance lipophilicity and stability.

Potential Biological Activities

- Antimicrobial Properties : Compounds containing halogens have been shown to possess antimicrobial activity. The unique structure of this compound may confer similar properties.

- Anticancer Activity : Some fluorinated compounds have demonstrated anticancer effects in various studies. This compound's fluorine content could suggest potential in cancer therapeutics.

- Enzyme Inhibition : The acyl halide functionality may interact with enzymes through acylation mechanisms, potentially inhibiting specific biochemical pathways.

Case Studies and Research Findings

Research on related compounds provides insight into the possible biological activities of this compound:

- Fluorinated Acids : Studies have shown that fluorinated carboxylic acids can exhibit enhanced potency against certain bacterial strains due to their lipophilic nature and ability to penetrate cell membranes more effectively.

- Halogenated Compounds in Medicinal Chemistry : A review of halogenated compounds highlighted their role in drug design, particularly in improving pharmacokinetic properties and biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes key differences and potential biological activities among structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity Potential | Key Differences |

|---|---|---|---|

| This compound | C_4H_BrF_4O | Antimicrobial, anticancer | High fluorine content |

| 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | C_4H_ClF_4O | Moderate antimicrobial | Chlorine instead of bromine |

| 2-Fluoro-2,3-dichloropropanoyl bromide | C_4H_Cl_2F_2O | Potential enzyme inhibition | Different halogen substitution pattern |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide, and what challenges arise due to its fluorinated structure?

- Methodology : A plausible route involves bromination of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-45-1) using HBr under anhydrous conditions. The reaction typically requires a Lewis acid catalyst (e.g., AlBr₃) to facilitate halogen exchange. Challenges include managing the high reactivity of the acyl bromide group and avoiding hydrolysis. Strict anhydrous conditions (e.g., Schlenk line techniques) and low temperatures (−20°C to 0°C) are critical .

- Characterization : Confirm purity via ¹⁹F NMR (expected δ: −70 to −80 ppm for CF₃ groups) and IR spectroscopy (C=O stretch ~1800 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion clusters consistent with Br and F isotopes .

Q. How should researchers handle and store this compound to prevent degradation?

- Protocol : Store under inert gas (argon) at −20°C in sealed, dark glass vials. Test for hydrolysis by monitoring the appearance of carboxylic acid derivatives (via IR or TLC). Solubility in halogenated solvents (e.g., CHCl₃ or CH₂Cl₂) allows for controlled aliquoting. Avoid exposure to alcohols, amines, or moisture .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

- Mechanistic Insight : The CF₃ groups increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alcohols). Compare kinetics with non-fluorinated analogs (e.g., 2-bromopropionyl bromide) using stopped-flow techniques. Monitor reaction progress via ¹⁹F NMR to track intermediate formation .

- Experimental Design : Conduct competition experiments between fluorinated and non-fluorinated acyl bromides with a standardized nucleophile (e.g., benzylamine). Calculate rate constants (k) under identical conditions to quantify fluorine’s electronic effects .

Q. What strategies resolve contradictions in reported stability data for fluorinated acyl bromides under thermal or photolytic conditions?

- Data Analysis : Discrepancies may arise from impurities (e.g., residual HBr) or solvent effects. Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (Td) and compare with literature. For photostability, employ UV-vis spectroscopy under controlled light exposure (e.g., 365 nm) and track degradation products via GC-MS .

- Validation : Cross-reference findings with structurally similar compounds (e.g., pentafluoropropanoyl fluoride, CAS 422-61-7), noting trends in bond dissociation energies (C-Br vs. C-F) .

Q. How can this compound be utilized in synthesizing fluorinated polymers or macroinitiators?

- Application : The compound serves as an initiator in atom-transfer radical polymerization (ATRP) for fluorinated polymers. Optimize monomer-to-initiator ratios (e.g., 100:1) in bulk or solution polymerization. Characterize polymer molecular weight via GPC and fluorine content by elemental analysis .

- Challenges : Address chain-transfer side reactions by adding reducing agents (e.g., Cu⁰) to maintain catalytic activity. Compare dispersity (Đ) with non-fluorinated initiators to evaluate fluorine’s impact on control .

Q. Methodological Considerations Table

属性

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXZNFHPGQEABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371321 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41874-81-1 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。